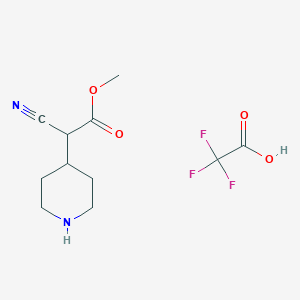

Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

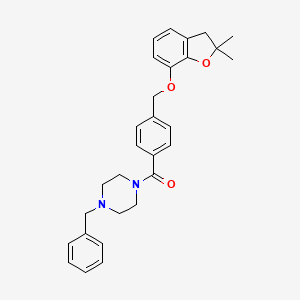

Overview

Description

“Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid” is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The synthesis of these compounds has been widespread .Molecular Structure Analysis

The molecular weight of “this compound” is 296.25 . The IUPAC name is methyl 2-cyano-2- (piperidin-4-yl)acetate 2,2,2-trifluoroacetate .Scientific Research Applications

Chemistry of Cyanoacetylenes : Cyano-ynamines derived from cyanochloroacetylene and various amines, including piperidine, can be converted into cyanoacetamides on acidic hydrolysis. These compounds are important in the synthesis of various derivatives like 3-cyano-4-hydroxyquinoline and cyano(alkoxy)-enamines (Sasaki & Kojima, 1970).

Cardiovascular Activity and Synthesis : Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, obtained through methylation involving piperidine, have been studied for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).

Functionalized Piperidine Derivatives : Acidic ionic liquids are used to catalyze the synthesis of functionalized piperidine derivatives, showcasing the utility of these compounds in complex chemical syntheses (Shaterian & Azizi, 2013).

Efficient Syntheses of Ethyl 4-Cyano-5-Hydroxy-2-Methyl-1H-Pyrrole-3-Carboxylate : This research demonstrates the synthesis of various pyrrole derivatives using cyanoacetamide, highlighting the versatility of cyano compounds in medicinal chemistry (Dawadi & Lugtenburg, 2011).

Radical-Mediated Nitrile Translocation : This process is used for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, showing the significance of these compounds in developing new chemical entities (Vervisch et al., 2012).

Asymmetric Synthesis of 2-(1-Aminoalkyl)piperidines : This study highlights the synthesis of 2-(1-aminoalkyl) piperidines using cyano-6-phenyloxazolopiperidine, emphasizing the role of cyano compounds in asymmetric synthesis (Froelich et al., 1996).

Synthesis of Spiro-Fused Piperidines : Iron(III) trifluoroacetate is used in an environmentally friendly synthesis of 3,5-dispirosubstituted piperidines, demonstrating the green chemistry applications of these compounds (Lohar et al., 2016).

Safety and Hazards

“Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid” has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.C2HF3O2/c1-13-9(12)8(6-10)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h7-8,11H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHXADMMCFTKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1CCNCC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448118.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)

![7-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2448121.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2448123.png)

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)

![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)